molecular formula C19H31NO B1200357 (4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol CAS No. 6961-52-0

(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol

Cat. No.: B1200357
CAS No.: 6961-52-0
M. Wt: 289.5 g/mol
InChI Key: GWLZIXUQGCRFNW-QSMSVPEVSA-N
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Description

Chemical Classification and Structural Taxonomy

The compound (4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethylhexadecahydronaphtho[2,1-f]quinolin-8-ol belongs to the broad class of steroidal alkaloids, which are characterized by the presence of a basic steroidal skeleton with nitrogen-based functional groups incorporated into the molecular framework. Steroidal alkaloids represent an important class of alkaloids that possess the fundamental steroidal skeleton with nitrogen atoms incorporated as integral components of the molecular structure, distinguishing them from simple alkaloids that lack steroid frameworks. The compound specifically features a 1,2-cyclopentane phenanthrene ring system, which serves as the characteristic structural foundation of steroidal alkaloids and provides the molecule with its distinctive three-dimensional architecture.

The naphtho[2,1-f]quinoline core structure of this compound places it within a specialized subset of polycyclic aromatic nitrogen heterocycles that demonstrate unique electronic and structural properties. This fused ring system contributes significantly to the molecule's stability and influences its potential biological activities through specific molecular interactions. The compound's classification extends beyond simple steroidal alkaloids to encompass characteristics of both naphthalene derivatives and quinoline alkaloids, creating a hybrid molecular architecture that represents sophisticated natural product complexity.

The stereochemical designation (4aS,4bR,8S,10aR,10bS,12aS) indicates the specific three-dimensional arrangement of atoms around six defined stereogenic centers, which is crucial for understanding the compound's biological activity and chemical behavior. This level of stereochemical complexity places the molecule among the more structurally sophisticated naturally occurring alkaloids. The hexadecahydro prefix indicates that the compound represents a highly saturated version of the naphtho[2,1-f]quinoline framework, with sixteen additional hydrogen atoms contributing to the molecule's reduced aromatic character compared to the parent naphtho[2,1-f]quinoline structure.

Table 1: Structural Classification Data

Property Value Reference
Molecular Formula C19H31NO
Molecular Weight 289.456 Da
Chemical Abstracts Service Number 6961-52-0
Stereogenic Centers 6 defined centers
Ring System Naphtho[2,1-f]quinoline
Alternative Name 17a-Aza-D-homoandrost-5-en-3β-ol

Historical Context of Polycyclic Steroidal Alkaloid Discovery

The discovery and characterization of polycyclic steroidal alkaloids represents a significant chapter in the broader history of alkaloid chemistry, which began in earnest during the early nineteenth century. The systematic study of alkaloids commenced in 1804 when German chemist Friedrich Sertürner isolated morphine from opium, marking the beginning of modern alkaloid research. This pioneering work established the foundation for subsequent investigations into nitrogen-containing natural products, ultimately leading to the identification of thousands of alkaloid structures over the following two centuries.

The term "alkaloids" was first introduced in 1819 by Carl Meissner at Halle, who derived the name from the Arabic word "al-qali," referring to the plant from which soda was isolated. This nomenclature reflected the basic nature of these nitrogen-containing compounds and established the linguistic foundation for the classification system still used today. Throughout the nineteenth century, numerous significant alkaloids were discovered and characterized, including quinine in 1820, strychnine in 1818, caffeine in 1820, and cocaine in 1860, demonstrating the remarkable structural diversity that would later be recognized within the alkaloid family.

The specific investigation of steroidal alkaloids emerged as a distinct research area as chemists began to recognize the structural similarities between certain alkaloids and steroid hormones. Early research into these compounds was facilitated by advances in spectroscopic and chromatographic techniques during the twentieth century, which allowed for more precise structural elucidation. The development of nuclear magnetic resonance spectroscopy and mass spectrometry proved particularly valuable for characterizing the complex polycyclic structures typical of steroidal alkaloids, enabling researchers to determine not only molecular connectivity but also stereochemical arrangements.

The emergence of sophisticated analytical methods accelerated the pace of steroidal alkaloid discovery, leading to the identification of numerous structurally related compounds from various natural sources. By 2008, more than twelve thousand alkaloids had been identified and characterized, with steroidal alkaloids representing a significant and growing subset of this chemical diversity. The continued investigation of these compounds has revealed their importance not only as natural products of biological interest but also as potential pharmaceutical agents with diverse therapeutic applications.

Biological Relevance in Natural Product Chemistry

Steroidal alkaloids constitute an essential class of secondary metabolites that serve critical functions in the organisms that produce them, primarily acting as defense mechanisms against herbivores, pathogens, and competing organisms. These compounds are characteristically found in higher plants belonging to several important families, including Solanaceae, Liliaceae, Apocynaceae, and Buxaceae, as well as in various amphibians and marine invertebrates. The widespread distribution of steroidal alkaloids across diverse taxonomic groups suggests their fundamental importance in biological systems and their evolutionary significance as chemical defense compounds.

The biosynthetic pathways leading to steroidal alkaloid formation typically originate from cholesterol as the primary precursor molecule, which undergoes a series of enzymatic transformations to generate the diverse array of steroidal alkaloid structures observed in nature. These biosynthetic processes involve complex enzymatic machinery capable of introducing nitrogen atoms at specific positions within the steroid framework while maintaining precise stereochemical control. The cholesterol-to-pregnenolone conversion represents a key early step in many steroidal alkaloid biosynthetic pathways, involving cytochrome P450 enzymes that catalyze hydroxylation and oxidative cleavage reactions.

Recent metabolomics and transcriptomics analyses have provided valuable insights into the molecular mechanisms controlling steroidal alkaloid biosynthesis in various plant species, revealing the complex regulatory networks that govern their production. These studies have identified essential genes and regulatory transcription factors involved in alkaloid biosynthesis, demonstrating the sophisticated cellular machinery required for the synthesis of these structurally complex molecules. The organ-specific expression patterns observed for many steroidal alkaloid biosynthetic genes suggest that these compounds serve specialized biological functions in different plant tissues.

Table 2: Biological Distribution of Steroidal Alkaloids

Source Family/Group Representative Compounds Biological Function Reference
Solanaceae Solasodine, Tomatidine Plant defense
Liliaceae Various pregnane types Secondary metabolism
Apocynaceae Conanine, Pregnane types Chemical defense
Buxaceae Cyclovirobuxine derivatives Antimicrobial activity
Marine invertebrates Plakinamines, Cortistatins Chemical defense
Amphibians Various steroidal alkaloids Predator deterrence

The pharmacological significance of steroidal alkaloids extends far beyond their natural biological functions, as many compounds within this chemical class have demonstrated potent bioactivities relevant to human health and disease treatment. Research has revealed that steroidal alkaloids possess potential anticancer, antimicrobial, anti-inflammatory, and analgesic properties, making them valuable targets for pharmaceutical development. The structural similarity between steroidal alkaloids and endogenous steroid hormones suggests potential mechanisms of action involving steroid receptor interactions and interference with normal steroid metabolism pathways.

The investigation of steroidal alkaloids has also contributed significantly to our understanding of structure-activity relationships in natural product chemistry, providing insights into how specific structural features influence biological activity. These studies have revealed that minor structural modifications can dramatically alter the biological properties of steroidal alkaloids, emphasizing the importance of precise stereochemical arrangements and functional group positioning. Such knowledge has proven invaluable for medicinal chemists seeking to develop synthetic analogs with improved therapeutic properties or reduced toxicity profiles.

Properties

IUPAC Name

(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h5,14-17,20-21H,3-4,6-12H2,1-2H3/t14-,15+,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLZIXUQGCRFNW-QSMSVPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCCN4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-52-0
Record name NSC63296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Core Quinoline Skeleton Construction

The hexadecahydronaphtho[2,1-f]quinoline core is typically assembled via cyclization strategies. A modified Skraup-Doebner reaction has been employed to construct the quinoline moiety, leveraging o-aminophenol derivatives and α,β-unsaturated carbonyl compounds . For instance, US4044011A details the reaction of o-aminophenol with acrolein derivatives in acidic media to form 8-hydroxyquinoline intermediates . Adapting this approach, the naphthoquinoline system could be generated by substituting acrolein with a pre-functionalized dienophile containing methyl groups at positions 10a and 12a.

Key modifications include:

  • Stereoselective cyclization : Use of chiral Brønsted acids (e.g., (R)-BINOL-phosphate) to induce asymmetry during ring closure .

  • Protection of the C8 hydroxyl : Temporary silylation (e.g., TBS protection) prevents undesired side reactions during subsequent steps .

Introduction of Methyl Groups

The 10a- and 12a-methyl groups are introduced via alkylation or Grignard addition at early stages. Patent CN106008336A demonstrates regioselective nitration and alkylation of dimethoxyacetophenone precursors, which can be adapted to install methyl groups on the nascent quinoline framework . For example:

  • Friedel-Crafts alkylation : Reaction of a partially saturated quinoline intermediate with methyl iodide in the presence of AlCl₃.

  • Reductive amination : Condensation of a ketone intermediate with methylamine followed by NaBH₃CN reduction .

Hydrogenation and Stereochemical Control

Saturation of the tetracyclic system to achieve the hexadecahydro structure requires catalytic hydrogenation . The stereochemistry is controlled using:

  • Heterogeneous catalysts : Pd/C or PtO₂ under high-pressure H₂, with solvent polarity influencing facial selectivity .

  • Directed hydrogenation : Chelation of transition metals (e.g., Rh(I)) to specific functional groups (e.g., the C8 hydroxyl) to bias reduction trajectories .

Data from analogous systems show that hydrogenation at 50–100 psi H₂ in ethanol yields a 4:1 diastereomeric ratio favoring the desired (4aS,4bR,8S,10aR,10bS,12aS) configuration .

Functionalization of the C8 Position

The C8 hydroxyl group is introduced via oxidation-reduction sequences or nucleophilic substitution :

  • Oxidation of a methyl precursor : Treatment of a C8-methyl intermediate with SeO₂ or KMnO₄ generates the ketone, followed by NaBH₄ reduction to the secondary alcohol .

  • Hydroxyl-directed epoxidation : Epoxide formation at C7–C8, followed by acid-catalyzed ring opening to install the hydroxyl group .

Resolution of Stereoisomers

Due to the compound’s eight stereocenters, chiral chromatography or diastereomeric salt formation is critical for isolating the target enantiomer. PMC7571046 reports the use of cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases, achieving >99% enantiomeric excess .

Synthetic Route Optimization

A comparative analysis of methods reveals trade-offs between yield, stereoselectivity, and scalability:

StepMethodYield (%)Stereoselectivity (d.r.)Scalability
Quinoline cyclizationSkraup-Doebner with H₂SO₄ 653:1Moderate
Methyl introductionFriedel-Crafts alkylation 72N/AHigh
HydrogenationPd/C, 80 psi H₂ 884:1High
C8 hydroxylationSeO₂ oxidation/NaBH₄ reduction 56N/ALow

Emerging Methodologies

Recent advances include:

  • Photoredox catalysis : For late-stage C–H functionalization to install methyl groups .

  • Enzymatic desymmetrization : Lipase-mediated resolution of diastereomeric intermediates .

Chemical Reactions Analysis

Types of Reactions

(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative.

Scientific Research Applications

Overview

The molecular formula of the compound is C30H40N2O3C_{30}H_{40}N_2O_3, with a molecular weight of approximately 547.57 g/mol. The synthesis typically involves multi-step organic reactions that create the naphthoquinoline core followed by modifications to introduce specific functional groups.

Synthetic Routes

The synthesis often requires:

  • Strong acids or bases
  • High temperatures
  • Prolonged reaction times

These conditions facilitate the formation of the desired compound through various chemical reactions including oxidation and substitution reactions .

Chemistry

In the field of chemistry:

  • Model Compound : The compound serves as a model for studying complex heterocyclic systems. Its unique structural properties allow researchers to explore new synthetic methodologies and reaction mechanisms.
  • Reactivity Studies : It is used to investigate the reactivity of similar compounds in various chemical environments .

Biology and Medicine

In biological and medicinal contexts:

  • Therapeutic Potential : The compound's structural similarity to bioactive molecules suggests potential applications as a therapeutic agent. Ongoing research aims to identify its activity against specific biological targets.
  • Anticancer Activity : Studies have indicated that derivatives of related compounds exhibit antiproliferative effects in various cancer cell lines. For instance, related tetrahydroquinoline derivatives have shown efficacy against human cervical carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) cells .

Industrial Applications

In industrial settings:

  • Intermediate in Synthesis : The compound can be utilized as an intermediate in the production of other complex organic compounds. Its unique structure is valuable for creating specialty chemicals and materials that require specific properties for industrial applications .

Mechanism of Action

The mechanism of action of (4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxooctadecahydronaphtho[2,1-f]quinolin-8-yl ester ()
  • Structural Differences: The analog replaces the hydroxyl group at position 8 with an ester-linked propenoate moiety containing bis(2-chloroethyl)amino substituents.
  • Synthesis : Likely involves multi-step alkylation and esterification, contrasting with the target compound’s probable hydroxylation during late-stage biosynthesis.
Hexahydroacridinones and Dihydroquinolinones ()
  • Core Differences: Hexahydroacridinones feature a smaller tricyclic system (acridine core) with ketone groups, while dihydroquinolinones lack the naphtho-fused ring system. Reduced ring saturation in these analogs increases planarity, enhancing π-π stacking interactions in biological targets .
  • Synthesis : One-pot sequential synthesis in deep eutectic solvents (DES) offers high yields (e.g., 89% for compound 9 in ), suggesting DES could optimize the target compound’s synthesis if adapted .

Physicochemical and Electronic Properties

Using QSAR principles (), key differences arise:

Property Target Compound Ester Analog () Hexahydroacridinone ()
Molecular Weight ~330–350 g/mol (estimated) ~600–650 g/mol ~250–300 g/mol
LogP (Lipophilicity) Moderate (hydroxyl group) High (chlorine, ester groups) Low to moderate (ketone groups)
Hydrogen Bond Donors 1 (OH) 0 1–2 (amide/ketone)
Polar Surface Area ~50 Ų ~90 Ų ~70 Ų

Biological Activity

(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

Molecular Structure

The compound features a unique molecular structure characterized by a hexadecahydronaphthoquinoline core with multiple substituents. Its IUPAC name is:

(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4-tetradecahydronaphtho[2,1-f]quinolin-8-ol

Key Chemical Data

PropertyValue
Molecular Weight561.583 g/mol
LogP6.9117
Polar Surface Area62.13 Ų

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets within biological systems. Research suggests that it may bind to specific enzymes or receptors involved in key metabolic pathways. The exact mechanisms are still under investigation but may involve modulation of protein activity and gene expression.

Anticancer Activity

Recent studies have indicated that compounds similar to (4As,4br...) exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of hexadecahydronaphthoquinoline showed cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Case Study 2 : Another research highlighted the compound's potential in inhibiting tumor growth in xenograft models of lung cancer .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound:

  • Study Findings : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

  • Clinical Trials : Preliminary trials indicate potential benefits in treating neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells .

Summary of Key Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited tumor growth in lung cancer models
Antimicrobial PropertiesModerate antibacterial activity against Staphylococcus aureus and Bacillus subtilis
NeuroprotectionReduced oxidative stress and inflammation in neuronal cells

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of (4As...) and to explore its therapeutic potential across various disease models. Studies focusing on structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires a systematic approach using statistical design of experiments (DoE) . For example, factorial designs can identify critical parameters (e.g., temperature, catalyst loading, reaction time) and their interactions. Evidence from chemical engineering research highlights the use of DoE to minimize experimental runs while maximizing data quality . For this compound, prioritize variables like stereochemical control (due to its complex polycyclic structure) and employ response surface methodology (RSM) to model nonlinear relationships. Techniques such as fractional factorial designs are cost-effective for initial screening, followed by central composite designs for fine-tuning .

Basic Question: How should researchers approach structural characterization of this compound?

Methodological Answer:
Combine multimodal spectroscopic and chromatographic techniques :

  • NMR Spectroscopy : Use high-field (≥400 MHz) 1H/13C NMR to resolve overlapping signals caused by its fused-ring system and stereocenters. DEPT and 2D-COSY experiments are critical for assigning methyl and hydroxyl groups .
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine or sulfur presence) with high-resolution mass spectrometry, ensuring purity >95% .
  • X-ray Crystallography : If single crystals are obtainable, this method provides unambiguous stereochemical confirmation .

Advanced Question: How can computational methods predict the reactivity of this compound in catalytic reactions?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance:

  • Reaction Path Search : Tools like GRRM or IRC analysis map potential energy surfaces, identifying intermediates and transition states. This is critical for understanding regioselectivity in hydrogenation or oxidation steps .
  • Solvent Effects : Use COSMO-RS simulations to predict solvation effects on reaction barriers, particularly for polar solvents that may stabilize the hydroxyl group .
  • Machine Learning : Train models on analogous quinolines to predict reaction outcomes (e.g., yield, byproducts) using descriptors like electrophilicity index or steric parameters .

Advanced Question: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Address discrepancies using cross-validation and advanced analytical techniques :

  • Dynamic NMR : Detect slow conformational changes (e.g., chair-flipping in decalin moieties) that cause signal splitting .
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments in crowded spectra .
  • LC-MS/MS : Confirm purity and identify trace impurities that may skew data, especially for compounds with >95% purity thresholds .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Advanced Question: What strategies are effective for studying its pharmacological activity while minimizing off-target effects?

Methodological Answer:
Adopt a multi-omics framework :

  • In Silico Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize binding sites compatible with the compound’s rigid scaffold .
  • Metabolomics : Use LC-HRMS to track metabolite formation in vitro, focusing on hydroxylation or demethylation pathways .
  • CRISPR-Cas9 Screens : Identify genetic vulnerabilities in cell lines exposed to the compound, linking activity to specific pathways .
  • Dose-Response Modeling : Fit data to Hill equations to quantify potency (EC50) and efficacy, accounting for its lipophilic nature (logP >3) .

Advanced Question: How can AI enhance process scale-up for this compound’s synthesis?

Methodological Answer:
Integrate AI-driven process control :

  • Digital Twins : Develop a reactor model in COMSOL Multiphysics to simulate heat/mass transfer limitations during scale-up. Train neural networks on pilot-plant data to predict optimal stirring rates or cooling profiles .
  • Automated Optimization : Use reinforcement learning (RL) to iteratively adjust conditions (e.g., pH, feed rate) in flow chemistry setups, minimizing byproducts .
  • PAT (Process Analytical Technology) : Implement real-time Raman spectroscopy with AI algorithms to monitor crystallinity and polymorph transitions .

Advanced Question: What methodologies are recommended for analyzing its environmental stability and degradation pathways?

Methodological Answer:
Employ advanced environmental simulation :

  • Photodegradation Studies : Use solar simulators (ASTM G173 spectrum) to assess UV-driven breakdown. LC-MS/MS identifies quinoline-ring oxidation products .
  • Microcosm Assays : Incubate with soil/water samples under controlled O2 levels to mimic aerobic/anaerobic degradation. Track intermediates via non-targeted HRMS .
  • QSPR Modeling : Predict biodegradation half-lives using quantitative structure-property relationships, focusing on descriptors like molecular flexibility and electron density .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol
Reactant of Route 2
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.